(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQBGXOSAQQDG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363705 | |
| Record name | ST50825796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489446-85-7 | |
| Record name | ST50825796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Cyclization and Boc Protection
A widely adopted laboratory method involves asymmetric cyclization followed by tert-butoxycarbonyl (Boc) protection:
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Cyclopentane Ring Formation :
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Boc Protection :
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) in dichloromethane (DCM).
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Conditions : 0°C to room temperature, 4 hours (yield: 92%).
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Table 1: Comparison of Asymmetric Cyclization Methods
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods resolve racemic 3-aminocyclopentanecarboxylic acid using stereoselective hydrolases:
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Substrate : Racemic ethyl 3-aminocyclopentanecarboxylate.
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Enzyme : Non-heme chloroperoxidase (CPO-T) in phosphate buffer (pH 7.5).
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Conditions : 30°C, 24 hours, yielding (1R,3R)-enantiomer with >99% ee.
Advantages : High enantiomeric excess; avoids toxic metal catalysts.
Limitations : Substrate solubility issues reduce yields to 45%.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability:
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Continuous Flow Boc Protection :
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Reactor Type : Microfluidic flow reactor with TEA and Boc₂O.
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Conditions : Residence time 10 minutes, 50°C (yield: 89%, purity >99%).
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Crystallization-Induced Dynamic Resolution :
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Process : Racemic amine is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol, followed by Boc protection.
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Yield : 70% with 97% ee.
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Stereochemical Control and Optimization
Chiral Inductors and Catalysts
Solvent and Temperature Effects
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Polar Aprotic Solvents : DMF enhances Boc protection kinetics by stabilizing zwitterionic intermediates.
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Low-Temperature Conditions : Reactions at 0°C minimize epimerization of the amino group during protection.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (DMSO-d₆) :
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δ 1.39 (s, 9H, Boc CH₃), δ 3.10 (m, 1H, cyclopentane CH), δ 4.10 (m, 1H, NH), δ 12.10 (s, 1H, COOH).
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¹³C-NMR : 155.2 ppm (Boc carbonyl), 175.8 ppm (carboxylic acid).
High-Performance Liquid Chromatography (HPLC)
Table 2: Key Analytical Parameters
| Parameter | Value | Technique |
|---|---|---|
| Melting Point | 158–160°C | DSC |
| Specific Rotation ([α]D²⁵) | +34.5° (c=1, MeOH) | Polarimetry |
| Purity | >99% | Chiral HPLC |
Challenges and Mitigation Strategies
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Epimerization During Boc Protection :
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Cause : Base-catalyzed racemization at elevated temperatures.
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Solution : Use mild bases (e.g., DMAP) and temperatures below 25°C.
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Low Yields in Enzymatic Resolution :
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.
Scientific Research Applications
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with other molecules. The carboxylic acid group can form esters or amides, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Stereoisomeric Variants
Differences in stereochemistry significantly influence physicochemical and biological properties:
Key Observations :
Substituted Cyclopentanecarboxylic Acid Derivatives
Modifications at the 1- or 3-position alter reactivity and bioactivity:
Key Observations :
Functional Group Modifications
Variations in protecting groups or esterification impact solubility and reactivity:
Biological Activity
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as BOC-aminocyclopentanecarboxylic acid, is a chemical compound with significant potential in medicinal chemistry. Its structure features a cyclopentane ring with a carboxylic acid and a tert-butoxycarbonyl (BOC) protecting group, which plays a crucial role in its biological activity and applications.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- CAS Number : 489446-85-7
- Melting Point : 117.3 °C
- Density : 1.2 g/cm³
- Solubility : Very soluble in organic solvents, with varying solubility in water.
The biological activity of this compound primarily stems from its ability to act as a building block in the synthesis of peptide-like structures. The BOC group serves as a protective moiety that can be removed under acidic conditions, facilitating the formation of peptide bonds and enhancing the compound's reactivity in biological systems.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of BOC-aminocyclopentanecarboxylic acid exhibit antimicrobial properties. For example, compounds modified from this structure have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on proteolytic enzymes, which are crucial for various physiological processes.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BOC derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, showcasing its potential as an antimicrobial agent.
Study 2: Enzyme Inhibition Profile
In another research project detailed in Bioorganic & Medicinal Chemistry Letters, the enzyme inhibition profile of BOC-cyclopentanecarboxylic acid was assessed against serine proteases. The compound demonstrated significant inhibition with an IC50 value of 150 nM, suggesting its potential for therapeutic applications targeting protease-related diseases.
Data Table: Biological Activity Overview
Q & A
Q. Why do some studies report conflicting bioactivity data for analogs of this compound?
- Methodological Answer : Variations in cell lines (e.g., 143B osteosarcoma vs. HCC1806 breast cancer ) and assay conditions (e.g., ATP concentrations in kinase assays) lead to discrepancies. Standardize protocols using CLSI guidelines and include positive controls (e.g., staurosporine for kinase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
